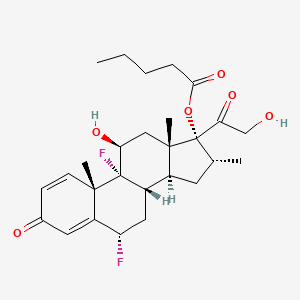
Flumethasone 17-valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flumethasone 17-valerate is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly used in the treatment of various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash . This compound is a derivative of flumethasone, which is a moderately potent difluorinated corticosteroid ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of flumethasone 17-valerate involves the esterification of flumethasone with valeric acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Flumethasone 17-valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms in the molecule can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehalogenated derivatives .
Applications De Recherche Scientifique
Flumethasone 17-valerate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of corticosteroids and their derivatives.
Biology: The compound is used in research to understand the mechanisms of inflammation and immune response.
Medicine: this compound is extensively studied for its therapeutic effects in treating skin conditions and its potential side effects.
Industry: It is used in the formulation of topical creams, ointments, and lotions for medical use
Mécanisme D'action
Flumethasone 17-valerate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammation and immune response . The compound decreases the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Flurandrenolone
- Triamcinolone
- Betamethasone
- Beclomethasone
- Fluocinolone
Uniqueness
Flumethasone 17-valerate is unique due to its high potency and specific anti-inflammatory properties. It is 420 times as potent as cortisone in an animal model for anti-inflammatory activity . This makes it particularly effective in treating severe inflammatory skin conditions compared to other corticosteroids .
Propriétés
Numéro CAS |
22194-28-1 |
|---|---|
Formule moléculaire |
C27H36F2O6 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H36F2O6/c1-5-6-7-23(34)35-27(22(33)14-30)15(2)10-17-18-12-20(28)19-11-16(31)8-9-24(19,3)26(18,29)21(32)13-25(17,27)4/h8-9,11,15,17-18,20-21,30,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |
Clé InChI |
WVSXUIDOQJEBLB-MSIMIBAWSA-N |
SMILES isomérique |
CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CO |
SMILES canonique |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















